molecular formula C26H27NO7 B115429 (E)-Squamosamide CAS No. 142750-35-4

(E)-Squamosamide

Cat. No.: B115429
CAS No.: 142750-35-4
M. Wt: 465.5 g/mol
InChI Key: VEUGFVRUMOLGFJ-UDWIEESQSA-N
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Description

(E)-Squamosamide is a naturally occurring compound isolated from the plant Annona squamosa. It belongs to the class of compounds known as acetogenins, which are known for their diverse biological activities. This compound has garnered significant attention due to its potential therapeutic properties, including anti-cancer, anti-inflammatory, and neuroprotective effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-Squamosamide typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the core structure: This involves the construction of the tetrahydrofuran ring system, which is a key feature of this compound.

    Introduction of the side chains: The side chains are introduced through various coupling reactions, such as Suzuki or Stille coupling.

    Final deprotection and purification: The final steps involve deprotection of protecting groups and purification of the compound using chromatographic techniques.

Industrial Production Methods: Industrial production of this compound is still in the research and development phase. large-scale synthesis would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, greener solvents, and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions: (E)-Squamosamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like sodium hydride and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones and aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(E)-Squamosamide has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying the synthesis and reactivity of acetogenins.

    Biology: It is studied for its potential as a natural pesticide due to its insecticidal properties.

    Medicine: Research is focused on its anti-cancer properties, particularly its ability to induce apoptosis in cancer cells. It is also being investigated for its neuroprotective effects in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of (E)-Squamosamide involves multiple molecular targets and pathways:

    Anti-cancer: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.

    Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and reduces the activation of nuclear factor kappa B (NF-κB).

    Neuroprotective: It protects neurons from oxidative stress by enhancing the activity of antioxidant enzymes and reducing the production of reactive oxygen species.

Comparison with Similar Compounds

(E)-Squamosamide can be compared with other acetogenins, such as:

    Bullatacin: Known for its potent anti-cancer properties.

    Asimicin: Exhibits strong insecticidal activity.

    Muricins: A group of acetogenins with diverse biological activities.

Uniqueness: this compound is unique due to its specific structural features and the combination of its biological activities. Its ability to target multiple pathways makes it a promising candidate for therapeutic development.

Biological Activity

(E)-Squamosamide, a derivative of the naturally occurring compound squamosamide, has garnered attention for its diverse biological activities, particularly in neuroprotection, anti-inflammatory effects, and potential therapeutic applications in metabolic disorders. This article synthesizes recent research findings, case studies, and data on the biological activity of this compound, particularly focusing on its synthetic derivative FLZ.

Overview of this compound

This compound is derived from the plant Annona glabra and has been modified to enhance its biological properties. The compound exhibits a range of pharmacological effects that make it a candidate for various therapeutic applications.

1. Neuroprotective Effects

Numerous studies have demonstrated the neuroprotective properties of this compound, particularly its derivative FLZ.

  • Mechanisms of Action :
    • FLZ enhances the brain-derived neurotrophic factor (BDNF) signaling pathway, which is crucial for neuronal survival and differentiation. It promotes the phosphorylation of tropomyosin receptor kinase B (TrkB) and cAMP response element-binding protein (CREB), leading to increased BDNF expression in the hippocampus of transgenic mice models .
    • The compound also inhibits apoptosis through modulation of the Bcl-2/Bax ratio and reduces active caspase-3 levels, indicating its potential to protect against neurodegenerative diseases like Parkinson's disease (PD) .
StudyModelKey Findings
Kong et al. (2015)INS-1E cellsFLZ reversed glucotoxicity-induced apoptosis by activating the Akt-FOXO1 pathway .
Ye et al. (2021)PD mouse modelFLZ improved mitochondrial integrity and inhibited excessive mitochondrial fission, enhancing dopaminergic neuron survival .
Zhang et al. (2010)APP/PS1 miceFLZ increased BDNF and TrkB signaling, reducing neuronal apoptosis .

2. Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory effects, particularly in models of neuroinflammation.

  • Mechanism :
    • The compound reduces microglial activation and pro-inflammatory cytokine production in response to lipopolysaccharide (LPS) exposure. It inhibits NADPH oxidase activity, leading to decreased oxidative stress in neuronal cultures .
StudyModelKey Findings
Wang et al. (2008)Mesencephalic culturesFLZ protected dopaminergic neurons from LPS-induced toxicity by inhibiting pro-inflammatory factors .
Zhang et al. (2014)Retinal pigment epithelium cellsFLZ activated EGFR-AKT signaling to confer protection against oxidative stress .

3. Metabolic Effects

Recent studies suggest that this compound may have therapeutic potential in metabolic disorders such as diabetes.

  • Effects on β-cells :
    • FLZ has been shown to protect pancreatic β-cells from glucotoxicity by enhancing insulin secretion and reducing apoptosis through Akt signaling pathways .

Case Studies and Clinical Implications

Several case studies highlight the potential clinical applications of this compound:

  • Diabetes Management : In vitro studies indicate that FLZ can prevent β-cell failure due to chronic hyperglycemia, suggesting its utility in diabetes treatment .
  • Neurodegenerative Diseases : Clinical trials are underway to assess the efficacy of FLZ in treating Parkinson's disease, focusing on its neuroprotective mechanisms and ability to improve motor function in animal models .

Properties

CAS No.

142750-35-4

Molecular Formula

C26H27NO7

Molecular Weight

465.5 g/mol

IUPAC Name

(E)-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide

InChI

InChI=1S/C26H27NO7/c1-32-22-13-17(6-9-21(22)29)12-20(18-14-23(33-2)25(30)24(15-18)34-3)26(31)27-11-10-16-4-7-19(28)8-5-16/h4-9,12-15,28-30H,10-11H2,1-3H3,(H,27,31)/b20-12+

InChI Key

VEUGFVRUMOLGFJ-UDWIEESQSA-N

SMILES

COC1=CC(=CC(=C1O)OC)C(=CC2=CC(=C(C=C2)O)OC)C(=O)NCCC3=CC=C(C=C3)O

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C(=C\C2=CC(=C(C=C2)O)OC)/C(=O)NCCC3=CC=C(C=C3)O

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C(=CC2=CC(=C(C=C2)O)OC)C(=O)NCCC3=CC=C(C=C3)O

melting_point

206-207°C

physical_description

Solid

Synonyms

FLZ compound
squamosamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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